molecular formula C22H25N3O5S B2401388 3-(3,5-Dimethoxyphenyl)-5-(1-tosylpiperidin-4-yl)-1,2,4-oxadiazole CAS No. 946369-22-8

3-(3,5-Dimethoxyphenyl)-5-(1-tosylpiperidin-4-yl)-1,2,4-oxadiazole

Cat. No.: B2401388
CAS No.: 946369-22-8
M. Wt: 443.52
InChI Key: NTGTXIKHMQSUAM-UHFFFAOYSA-N
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Description

3-(3,5-Dimethoxyphenyl)-5-(1-tosylpiperidin-4-yl)-1,2,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound features a 3,5-dimethoxyphenyl group and a tosylpiperidinyl group, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dimethoxyphenyl)-5-(1-tosylpiperidin-4-yl)-1,2,4-oxadiazole typically involves multiple steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors, such as amidoximes and carboxylic acids or their derivatives.

    Introduction of the 3,5-dimethoxyphenyl group: This step often involves electrophilic aromatic substitution reactions.

    Attachment of the tosylpiperidinyl group: This can be done through nucleophilic substitution reactions, where the piperidine ring is tosylated and then attached to the oxadiazole core.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dimethoxyphenyl)-5-(1-tosylpiperidin-4-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups attached to the oxadiazole ring.

    Substitution: Both electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic ring and the piperidine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-(3,5-Dimethoxyphenyl)-5-(1-tosylpiperidin-4-yl)-1,2,4-oxadiazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s biological activity is studied for potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3,5-Dimethoxyphenyl)-5-(1-tosylpiperidin-4-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and targets are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazole: Lacks the tosylpiperidinyl group.

    5-(1-Tosylpiperidin-4-yl)-1,2,4-oxadiazole: Lacks the 3,5-dimethoxyphenyl group.

    3-Phenyl-5-(1-tosylpiperidin-4-yl)-1,2,4-oxadiazole: Lacks the methoxy groups on the phenyl ring.

Uniqueness

The presence of both the 3,5-dimethoxyphenyl group and the tosylpiperidinyl group in 3-(3,5-Dimethoxyphenyl)-5-(1-tosylpiperidin-4-yl)-1,2,4-oxadiazole makes it unique

Properties

IUPAC Name

3-(3,5-dimethoxyphenyl)-5-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O5S/c1-15-4-6-20(7-5-15)31(26,27)25-10-8-16(9-11-25)22-23-21(24-30-22)17-12-18(28-2)14-19(13-17)29-3/h4-7,12-14,16H,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTGTXIKHMQSUAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NC(=NO3)C4=CC(=CC(=C4)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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